5-Fluoro-benzo[b]thiophene-3-carboxylic acid
Description
5-Fluoro-benzo[b]thiophene-3-carboxylic acid (CAS 40740-57-6) is a halogenated benzothiophene derivative with the molecular formula C₉H₅FO₂S and a molecular weight of 196.20 g/mol . It features a fluorine atom at the 5-position and a carboxylic acid group at the 3-position of the benzothiophene scaffold. This compound is widely used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules such as benzothiophenecarboxamide derivatives . Its commercial availability is confirmed by supplier listings .
Properties
IUPAC Name |
5-fluoro-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOZGDMHUJRJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262640 | |
| Record name | 5-Fluorobenzo[b]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40740-57-6 | |
| Record name | 5-Fluorobenzo[b]thiophene-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40740-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluorobenzo[b]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1-benzothiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under SN2’ conditions, followed by deprotonation and [2,3] sigmatropic rearrangement . Another approach involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .
Industrial Production Methods
Industrial production methods for 5-Fluoro-benzo[b]thiophene-3-carboxylic acid are not widely documented. the use of microwave-assisted synthesis has been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-benzo[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing agents: Lithium aluminum hydride for reduction.
Substituting agents: Halogens or nitrating agents for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of this compound .
Scientific Research Applications
Pharmaceutical Applications
5-F-BTCA serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been studied for their potential therapeutic effects, particularly as antagonists of prostaglandin D2 (PGD2), which is implicated in several conditions related to mast cell dysfunction, such as:
- Asthma
- Allergic Rhinitis
- Systemic Mastocytosis
- Atopic Dermatitis
Case Study: PGD2 Antagonism
Research indicates that derivatives of 5-F-BTCA can exhibit strong antagonistic effects on PGD2, suggesting their utility in treating nasal occlusion and other allergic conditions . The synthesis of these derivatives typically involves multi-step organic reactions where 5-F-BTCA acts as a precursor.
Organic Synthesis Intermediate
5-F-BTCA is recognized for its role as an organic synthesis intermediate. It can participate in various chemical reactions, including:
- Palladium-Catalyzed Reactions : Used to synthesize benzothiophene esters, demonstrating its versatility in complex organic transformations .
- Functionalization : The compound's structure allows for further modifications, which can lead to the development of new compounds with desired biological activities.
Material Science Applications
In material science, thiophene derivatives like 5-F-BTCA are utilized for their electronic properties. Key applications include:
- Organic Semiconductors : 5-F-BTCA can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications leverage the compound's electronic characteristics to enhance device performance .
| Application Area | Specific Use | Expected Outcome |
|---|---|---|
| Organic Electronics | OFETs and OLEDs | Improved efficiency and performance |
| Photovoltaic Devices | Organic solar cells | Enhanced energy conversion efficiency |
| Corrosion Inhibitors | Protective coatings for metals | Extended lifespan and reduced damage |
Mechanism of Action
The mechanism of action of 5-Fluoro-benzo[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Halogenated Benzo[b]thiophene-3-carboxylic Acid Derivatives
The fluorine substituent in the target compound can be replaced with other halogens (Cl, Br), leading to analogs with distinct physicochemical and biological properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 5-Fluoro-benzo[b]thiophene-3-carboxylic acid | C₉H₅FO₂S | 196.20 | 40740-57-6 | -F at C5, -COOH at C3 |
| 5-Bromobenzo[b]thiophene-3-carboxylic acid | C₉H₅BrO₂S | 257.11 | 7312-24-5 | -Br at C5, -COOH at C3 |
| 5-Chloro-benzo[b]thiophene-3-carboxylic acid | C₉H₅ClO₂S | 212.66 | 16361-24-3 | -Cl at C5, -COOH at C3 |
Key Differences :
- Electron-Withdrawing Effects : Fluorine’s strong electron-withdrawing nature enhances the acidity of the carboxylic acid group compared to Cl or Br analogs, influencing reactivity in coupling reactions .
- Synthetic Utility : Chloro and bromo derivatives are more reactive in nucleophilic aromatic substitution, making them versatile intermediates for further functionalization .
Functional Group Variations in Benzo[b]thiophene Derivatives
Modifications to the carboxylic acid group or other positions yield compounds with diverse applications:
Functional Group Impact :
- Aldehyde vs. Carboxylic Acid : The aldehyde derivative (C₉H₅FOS) is more reactive in condensation reactions, whereas the carboxylic acid is suited for amide or ester formation .
- Amide and Nitro Groups : These groups enhance hydrogen-bonding capacity and electronic effects, critical for target binding in drug design .
Non-Benzothiophene Thiophene Analogs
Simpler thiophene derivatives lack the fused benzene ring, altering aromaticity and applications:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 5-Chloro-thiophene-3-carboxylic acid | C₅H₃ClO₂S | No benzene ring; smaller structure |
| 5-(Trifluoroethyl)thiophene-3-carboxylic acid | C₇H₅F₃O₂S | Trifluoroethyl side chain |
Structural Comparisons :
- Aromaticity and Solubility: The benzothiophene core in 5-fluoro derivatives increases hydrophobicity compared to non-fused thiophenes, affecting solubility and membrane permeability .
- Trifluoroethyl Group : Enhances metabolic stability and lipophilicity, useful in CNS-targeting drugs .
Biological Activity
5-Fluoro-benzo[b]thiophene-3-carboxylic acid (5-F-BTCA) is an organic compound characterized by a unique structure that includes a benzo[b]thiophene core, a carboxylic acid group at the 3-position, and a fluorine atom at the 5-position. This molecular configuration imparts distinctive electronic properties that may enhance its biological activity, making it a subject of interest in medicinal chemistry and related fields.
- Molecular Formula : CHF OS
- Molecular Weight : Approximately 196.2 g/mol
- Key Features :
- Presence of a fluorine atom, which introduces electron-withdrawing properties.
- The benzo[b]thiophene scaffold is known for its potential applications in drug development due to its structural similarity to bioactive molecules.
Biological Activity Overview
The biological activity of 5-F-BTCA has not been extensively documented; however, its structural similarities to other bioactive compounds suggest potential pharmacological effects. Notably, benzothiophene derivatives have been investigated for various therapeutic applications, including anti-cancer and anti-inflammatory properties.
Synthesis and Evaluation
The synthesis of 5-F-BTCA typically involves multi-step organic reactions. While specific synthetic routes are not extensively documented, it is likely derived from benzo[b]thiophene precursors through halogenation and carboxylation processes.
In a recent study evaluating various benzothiophene derivatives, compounds with similar structural features were tested for their antiproliferative activities against different cancer cell lines. The results indicated that modifications to the benzothiophene structure could significantly affect biological activity, suggesting that further exploration of 5-F-BTCA could yield valuable insights into its therapeutic potential .
Comparative Analysis with Related Compounds
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-Fluoro-benzo[b]thiophene-3-carboxylic acid, and how do they compare in efficiency?
- Methodology : The synthesis typically involves multi-step reactions, including thiophene ring formation via cyclization, fluorination at the 5-position, and carboxylation at the 3-position. For example, describes a method starting with 4-mercaptophenol derivatives, followed by oxidation and thermal rearrangement. Alternative routes may use halogenated precursors (e.g., 5-bromo derivatives) followed by metal-catalyzed carboxylation (e.g., CO₂ insertion under Grignard conditions) .
- Efficiency Considerations : Yield optimization often requires protecting groups (e.g., acetyl or benzyl) to prevent side reactions during oxidation steps. Comparative studies using HPLC analysis can assess purity and intermediate stability .
Q. How is the structure of this compound confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : NMR is critical for confirming fluorine substitution, while and NMR resolve the thiophene ring and carboxyl group positions .
- X-ray Crystallography : Used to determine the three-dimensional conformation, particularly the dihedral angle between the thiophene and benzene rings, which influences reactivity .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What are the common functionalization strategies for this compound in medicinal chemistry?
- Reactive Sites : The carboxylic acid group at position 3 allows for amide coupling (e.g., with amines using EDC/HOBt), while the fluorine at position 5 can undergo nucleophilic aromatic substitution (e.g., with piperazine or thiols under Pd catalysis) .
- Case Study : highlights the use of the Gewald reaction to synthesize thiophene-3-carboxylate derivatives, which can be further modified for bioactivity studies .
Advanced Research Questions
Q. How can conflicting reactivity data in fluorinated thiophene derivatives be resolved?
- Contradiction Analysis : Discrepancies in substitution reactions (e.g., unexpected para/ortho selectivity) may arise from solvent polarity, catalyst choice, or fluorine’s electron-withdrawing effects. Computational DFT studies can model transition states, while kinetic experiments (monitored via LC-MS) identify rate-determining steps .
- Example : Fluorine’s ortho-directing effect in electrophilic substitution may compete with steric hindrance, requiring controlled reaction conditions (e.g., low temperature, dilute solutions) .
Q. What strategies improve yield in multi-step syntheses of fluorinated benzo[b]thiophene derivatives?
- Optimization Approaches :
- Protection-Deprotection : Use of tert-butoxycarbonyl (Boc) groups for amine intermediates minimizes side reactions during oxidation .
- Catalyst Screening : Pd(PPh₃)₄ for Suzuki-Miyaura coupling or CuI for Ullmann-type reactions enhances cross-coupling efficiency .
- Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments .
Q. How does fluorine substitution impact physicochemical properties and bioactivity?
- Physicochemical Effects : Fluorine increases lipophilicity (logP) and metabolic stability but may reduce solubility. Melting points (e.g., 284–287°C for 5-Bromo analogs, ) correlate with crystallinity, affecting formulation .
- Bioactivity Implications : Fluorine’s electronegativity enhances binding affinity to targets like NMDA receptors ( ) or enzymes in tuberculosis pathways ( ). SAR studies comparing 5-Fluoro vs. 5-Chloro derivatives reveal selectivity trends .
Q. What in vitro assays are suitable for evaluating anticancer potential?
- Methodology :
- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for protein expression (e.g., Bcl-2, caspase-3) .
- Comparative Data : notes that chloro/methoxy substitutions on benzothiophene cores alter potency, guiding derivative design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
